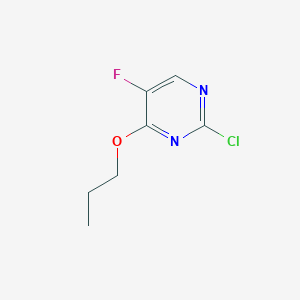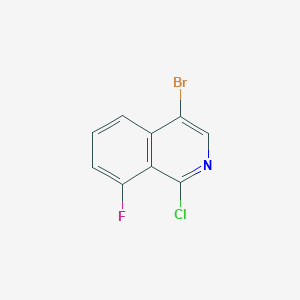
4-Bromo-1-chloro-8-fluoroisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Modification of Isoquinoline-1,3-dione Scaffold
The isoquinoline-1,3-dione scaffold, including variants like 4-bromo-1-chloro-8-fluoroisoquinoline, has been studied for its potential in medicinal chemistry. A metal-free approach involving the use of Brønsted acids has been developed for arylating and fluorinating diazo homophthalimides, leading to the preparation of 4-fluorotetrahydroisoquinoline building blocks. This method offers a new pathway for accessing medicinally relevant carboxylic acid isosteres and their precursors (Golushko et al., 2019).
Crystal Structures and Spectral Characterization
Research has been conducted on derivatives of 8-hydroxyquinoline, including those with halo groups such as fluorine, chlorine, and bromine. These studies involve crystal structure analysis and spectral characterization, contributing to the understanding of how these halogen groups influence the molecular structure and properties of these compounds (Kotian et al., 2021).
Synthesis of Quinolines
The synthesis of quinolines, including halogenated variants, has been explored for their applications in disease research. One such study involved the development of methods for synthesizing 6-bromo-quinolin-2(1H)-one, a process that demonstrates the broader implications of halogenated quinolines in pharmaceutical research (Wlodarczyk et al., 2011).
Fungicidal Activity
Research into the fungicidal activity of quinoline derivatives, including those with bromo, chloro, and fluoro substitutions, has revealed their potential as protectant fungicides. This line of study shows the agricultural and biological applications of such chemically modified quinolines (James et al., 1981).
Propriétés
IUPAC Name |
4-bromo-1-chloro-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)8-5(6)2-1-3-7(8)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQKAKNGDZTZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-8-fluoroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



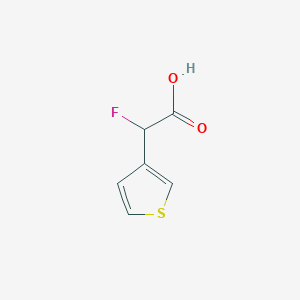
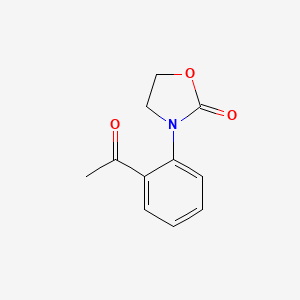
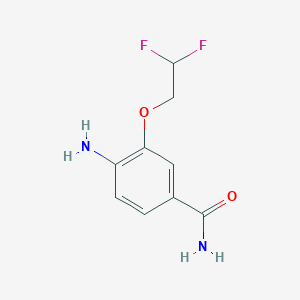
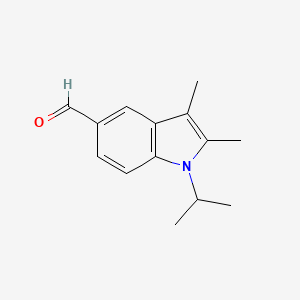
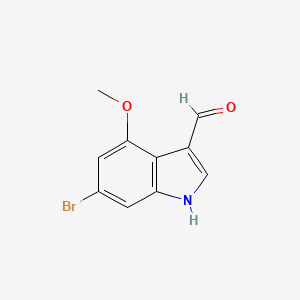
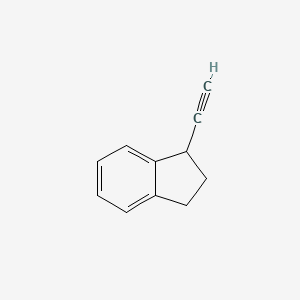
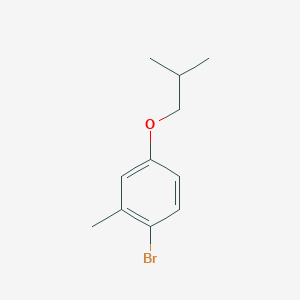
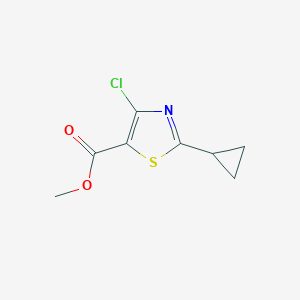
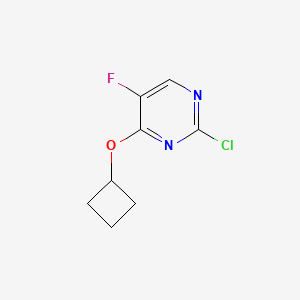
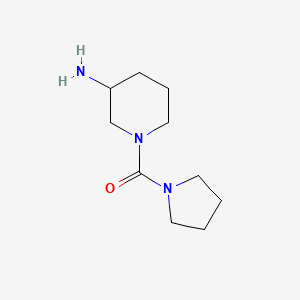
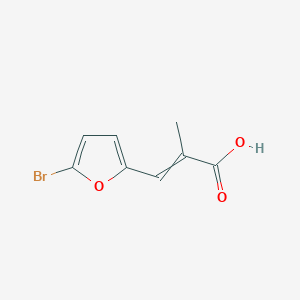
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
